molecular formula C10H10N2O2 B1614063 4,6-dimethyl-1H-indazole-3-carboxylic acid CAS No. 885521-70-0

4,6-dimethyl-1H-indazole-3-carboxylic acid

Cat. No.: B1614063
CAS No.: 885521-70-0
M. Wt: 190.2 g/mol
InChI Key: CKOVDMFCDVSQBH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family Indazoles are significant due to their presence in various biologically active molecules and their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-aminobenzonitriles with appropriate reagents. One common method includes the reaction of 4,6-dimethyl-2-nitroaniline with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

4,6-Dimethyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

  • 1H-indazole-3-carboxylic acid
  • 4-methyl-1H-indazole-3-carboxylic acid
  • 6-methyl-1H-indazole-3-carboxylic acid

Comparison: 4,6-Dimethyl-1H-indazole-3-carboxylic acid is unique due to the presence of two methyl groups at the 4 and 6 positions of the indazole ring. This structural modification can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs. For instance, the additional methyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Properties

IUPAC Name

4,6-dimethyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOVDMFCDVSQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NN=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646490
Record name 4,6-Dimethyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-70-0
Record name 4,6-Dimethyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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